molecular formula C13H14INO2 B15336570 Ethyl 2-cyano-4-(2-iodophenyl)butanoate

Ethyl 2-cyano-4-(2-iodophenyl)butanoate

Cat. No.: B15336570
M. Wt: 343.16 g/mol
InChI Key: MPAMHMVFASKIMR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-(2-iodophenyl)butanoate is an organic compound with a complex structure that includes a cyano group, an ethyl ester, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-4-(2-iodophenyl)butanoate typically involves multi-step organic reactions. One common method is the alkylation of ethyl cyanoacetate with 2-iodobenzyl bromide under basic conditions, followed by esterification. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(2-iodophenyl)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyano-4-(2-iodophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4-(2-iodophenyl)butanoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, while the iodophenyl group can participate in cross-coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-4-(2-iodophenyl)butanoate is unique due to the presence of the iodine atom, which makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The iodine atom’s larger size and higher polarizability compared to other halogens contribute to its distinct reactivity profile.

Properties

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

ethyl 2-cyano-4-(2-iodophenyl)butanoate

InChI

InChI=1S/C13H14INO2/c1-2-17-13(16)11(9-15)8-7-10-5-3-4-6-12(10)14/h3-6,11H,2,7-8H2,1H3

InChI Key

MPAMHMVFASKIMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1I)C#N

Origin of Product

United States

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